molecular formula C10H7F3O3 B8559556 Methyl 2-formyl-6-(trifluoromethyl)benzoate

Methyl 2-formyl-6-(trifluoromethyl)benzoate

Cat. No.: B8559556
M. Wt: 232.16 g/mol
InChI Key: VBCARHYQKNRDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-6-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H7F3O3 and its molecular weight is 232.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

methyl 2-formyl-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)8-6(5-14)3-2-4-7(8)10(11,12)13/h2-5H,1H3

InChI Key

VBCARHYQKNRDMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (±)-3-hydroxy-7-(trifluoromethyl)isobenzofuran-1 (3H)-one, from Example 1, Part B, (3.31 g, 15.2 mmol) in 20 mL of DMF was added potassium carbonate (4.2 g, 30.4 mmol) followed by iodomethane (1.04 mL, 16.7 mmol). The resulting mixture was allowed to stir at ambient temperature for 18 h. The reaction was cooled to 0° C. and carefully acidified with 6N HCl, diluted with water and extracted with EtOAc. The organics were washed with sat'd aq NaHCO3 and brine, dried (MgSO4), filtered through a pad of silica gel and concentrated in vacuo to afford 3.1 g (89%) of the title compound which was used without purification. 1H NMR (CDCl3): δ 10.05 (s, 1H), 8.12 (d, 1H, J=7.7 Hz), 7.95 (d, 1H, J=7.7 Hz), 7.76 (t, 1H, J=7.7 Hz), 4.02 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.